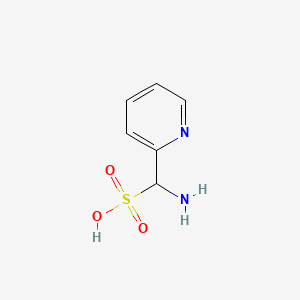

Amino(pyridin-2-yl)methanesulfonic acid

Description

Contextualization within Pyridine-Based Sulfonic Acid Derivatives

Pyridine-based sulfonic acids are a well-established class of compounds. The pyridine (B92270) ring, an electron-deficient aromatic system, can be functionalized with a sulfonic acid group (SO₃H) at various positions. These derivatives are often water-soluble and have applications as catalysts, intermediates in organic synthesis, and in the preparation of pharmaceuticals. guidechem.comchemicalbook.com For instance, Pyridine-2-sulfonic acid is recognized as an important building block in the synthesis of heterocyclic compounds and is utilized in the pharmaceutical industry for creating various drugs and intermediates. guidechem.com

The introduction of an amino group onto the pyridine ring, as in the titular compound, significantly alters the electronic properties and reactivity of the molecule. The amino group acts as an electron-donating group, which can influence the acidity of the sulfonic acid and the nucleophilicity of the pyridine nitrogen. The interplay between the acidic sulfonic acid and the basic amino and pyridine groups is a key feature of Amino(pyridin-2-yl)methanesulfonic acid. A related, commercially available compound is 2-Aminopyridine-5-sulfonic acid, which has been synthesized by the sulfonation of 2-aminopyridine (B139424). chemicalbook.combiosynth.com The study of such isomers provides valuable insights into the synthesis and properties of aminosubstituted pyridine sulfonic acids.

Historical Perspective of Related Organosulfur and Aminopyridine Compounds

The history of organosulfur chemistry dates back to the 19th century, with the discovery and characterization of various classes of sulfur-containing organic compounds. researchgate.net These compounds are now known to be ubiquitous in nature and are crucial components of many pharmaceuticals, agrochemicals, and materials. researchgate.nettaylorandfrancis.com Early research laid the groundwork for understanding the unique properties conferred by the sulfur atom, including its ability to exist in various oxidation states and to form strong bonds with carbon. wikipedia.org Sulfonamides, a related class of organosulfur compounds, became particularly famous with the advent of sulfa drugs, the first class of synthetic antibacterial agents. wikipedia.org

Aminopyridines, on the other hand, gained prominence in the mid-20th century. rsc.org 2-Aminopyridine, a key precursor for the potential synthesis of the title compound, is produced via the Chichibabin reaction, a method developed in the early 20th century for the amination of pyridine. epa.govyoutube.com Aminopyridines are considered essential building blocks in medicinal chemistry and are present in numerous approved drugs. rsc.orglifechemicals.com For example, 4-aminopyridine (B3432731) has been developed as a treatment to improve walking in patients with multiple sclerosis. wikipedia.orgnih.gov The rich history of both organosulfur compounds and aminopyridines highlights the long-standing scientific interest in molecules that combine these functional groups.

Fundamental Research Questions and Scientific Significance

The scientific significance of functionalized pyridines is well-established, as they are key components in a vast array of pharmaceuticals and biologically active compounds. nih.govrsc.orgrsc.org The direct and selective functionalization of the pyridine ring, however, remains a significant challenge for synthetic chemists due to its electron-deficient nature. rsc.orgresearchgate.net

The structure of this compound prompts several fundamental research questions:

Synthesis: What are the most efficient and selective methods for the synthesis of this compound? While the sulfonation of 2-aminopyridine is a plausible route, controlling the regioselectivity and preventing side reactions are key challenges. chemicalbook.com Alternatively, the amination of a pre-functionalized (pyridin-2-yl)methanesulfonic acid could be explored. researchgate.netacs.org

Physicochemical Properties: What are the acidity constants (pKa) of the sulfonic acid and the protonated amino and pyridine groups? Understanding its zwitterionic nature and solubility in various solvents is crucial for its potential applications.

Coordination Chemistry: How does this molecule coordinate with metal ions? The presence of multiple potential coordination sites (pyridine nitrogen, amino group, and sulfonic acid oxygens) suggests it could act as a versatile ligand in coordination chemistry.

Biological Activity: Given that both aminopyridines and organosulfur compounds are prevalent in bioactive molecules, does this compound exhibit any interesting pharmacological properties? jmchemsci.comrsc.org

Addressing these questions would not only expand our knowledge of this specific molecule but also contribute to the broader understanding of functionalized heterocyclic compounds. The development of novel synthetic methodologies and the discovery of new properties could have implications for drug discovery, materials science, and catalysis.

Below is a table of related pyridine and sulfonic acid derivatives with their key characteristics, which helps to contextualize the potential properties of this compound.

| Compound Name | CAS Number | Molecular Formula | Key Features |

| Pyridine-2-sulfonic acid | 15103-48-7 | C₅H₅NO₃S | Parent sulfonic acid without the amino group. nih.gov |

| 2-Aminopyridine | 504-29-0 | C₅H₆N₂ | A key potential starting material. wikipedia.org |

| 2-Aminopyridine-5-sulfonic acid | 16250-08-1 | C₅H₆N₂O₃S | A known isomer, synthesized by sulfonation of 2-aminopyridine. scbt.com |

| (Pyridin-2-yl)methanesulfonic acid | 132685-16-6 | C₆H₇NO₃S | Contains the methanesulfonic acid group but lacks the amino substituent. bldpharm.com |

| Pyridine methanesulfonate | 39879-60-2 | C₆H₉NO₃S | A salt of pyridine and methanesulfonic acid. nih.gov |

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C6H8N2O3S |

|---|---|

Molecular Weight |

188.21 g/mol |

IUPAC Name |

amino(pyridin-2-yl)methanesulfonic acid |

InChI |

InChI=1S/C6H8N2O3S/c7-6(12(9,10)11)5-3-1-2-4-8-5/h1-4,6H,7H2,(H,9,10,11) |

InChI Key |

XBEHZYZWYATBCI-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=NC(=C1)C(N)S(=O)(=O)O |

Origin of Product |

United States |

Synthetic Methodologies for Amino Pyridin 2 Yl Methanesulfonic Acid and Analogues

Strategies for Constructing the Pyridine-Methanesulfonic Acid Moiety

The formation of the pyridine-methanesulfonic acid scaffold is a critical step in the synthesis of the target compound. This can be achieved through various strategies, primarily focusing on the formation of the carbon-sulfur bond and the derivatization of pre-existing pyridine (B92270) structures.

Carbon-Sulfur Bond Formation Approaches

The creation of the C-S bond to form the methanesulfonic acid group attached to the pyridine ring via a methylene bridge can be approached in several ways. One plausible route involves the conversion of a suitable pyridine precursor into an intermediate that can react with a sulfur-containing reagent.

A potential synthetic pathway could commence with 2-picoline (2-methylpyridine). The methyl group of 2-picoline can be functionalized to introduce the sulfonic acid moiety. A common strategy to activate the otherwise unreactive methyl group of picolines is through the formation of the corresponding N-oxide. The 2-picoline N-oxide can then undergo rearrangement upon treatment with acetic anhydride, followed by hydrolysis, to yield 2-pyridinemethanol. This alcohol can be converted to 2-(chloromethyl)pyridine.

From 2-(chloromethyl)pyridine, a thiol can be introduced by reaction with a sulfur nucleophile like sodium hydrosulfide or thiourea followed by hydrolysis, yielding pyridin-2-ylmethanethiol vulcanchem.comnih.govchemicalbook.com. The subsequent oxidation of this thiol would lead to the desired sulfonic acid. Various oxidizing agents can be employed for this transformation, such as hydrogen peroxide, potassium permanganate, or nitric acid. This multi-step process is outlined in the following table:

| Step | Starting Material | Reagent(s) | Intermediate/Product |

| 1 | 2-Picoline | Oxidizing agent (e.g., m-CPBA) | 2-Picoline N-oxide |

| 2 | 2-Picoline N-oxide | Acetic anhydride, then H₂O | 2-Pyridinemethanol |

| 3 | 2-Pyridinemethanol | Thionyl chloride (SOCl₂) | 2-(Chloromethyl)pyridine |

| 4 | 2-(Chloromethyl)pyridine | 1. Thiourea, 2. NaOH/H₂O | Pyridin-2-ylmethanethiol |

| 5 | Pyridin-2-ylmethanethiol | Strong oxidizing agent (e.g., H₂O₂) | (Pyridin-2-yl)methanesulfonic acid |

An alternative approach for C-S bond formation involves the use of organometallic intermediates. For instance, 2-picoline can be deprotonated at the methyl group using a strong base like n-butyllithium to form 2-picolyllithium. This nucleophilic species can then react with sulfur dioxide (SO₂), a one-carbon synthon that can be readily inserted into carbon-metal bonds to form a sulfinate intermediate nih.gov. Subsequent oxidation of the sulfinate would yield the target (pyridin-2-yl)methanesulfonic acid.

Derivatization of Pre-existing Pyridine Scaffolds

Direct sulfonation of the methyl group of 2-picoline is a challenging endeavor, as electrophilic aromatic substitution on the pyridine ring is generally favored, typically at the 3- and 5-positions, and often requires harsh conditions such as oleum at high temperatures nih.gov. Therefore, derivatization strategies that avoid direct C-H sulfonation of the methyl group are more likely to be successful.

One such strategy involves the initial halogenation of the methyl group of 2-picoline to form 2-(halomethyl)pyridine. This can be followed by a nucleophilic substitution with a sulfite salt, such as sodium sulfite, to introduce the sulfonate group directly. This approach bypasses the need for the thiol intermediate and its subsequent oxidation.

Introduction and Functionalization of the Amino Group on the Pyridine Ring

Once the pyridine-methanesulfonic acid moiety is established, the next critical phase is the introduction of the amino group onto the pyridine ring. This can be achieved through various amination reactions, which may require the use of protective groups to prevent unwanted side reactions.

Amination Reactions on Substituted Pyridines

The introduction of an amino group onto a pyridine ring that already bears the methanesulfonic acid group can be accomplished through several methods. If the pyridine ring is first halogenated, for example, at the 5-position, a nucleophilic aromatic substitution (SNAr) reaction can be employed. The reaction of a 5-halo-(pyridin-2-yl)methanesulfonic acid with ammonia or an ammonia equivalent would yield the desired amino-substituted product.

Alternatively, modern cross-coupling reactions offer a versatile approach. Palladium-catalyzed amination reactions, such as the Buchwald-Hartwig amination, can be used to couple a halogenated pyridine-methanesulfonic acid derivative with an amine source acs.orgacs.org. These reactions are known for their high efficiency and broad substrate scope.

Another strategy involves the amination of pyridine N-oxides. If the (pyridin-2-yl)methanesulfonic acid is converted to its N-oxide, it can be activated towards amination at the 2- or 6-position researchgate.netresearchgate.net.

The following table summarizes potential amination strategies:

| Strategy | Substrate | Reagent(s) | Product |

| Nucleophilic Aromatic Substitution | 5-Halo-(pyridin-2-yl)methanesulfonic acid | Ammonia or amine | 5-Amino-(pyridin-2-yl)methanesulfonic acid |

| Buchwald-Hartwig Amination | 5-Halo-(pyridin-2-yl)methanesulfonic acid | Amine, Pd catalyst, ligand, base | 5-Amino-(pyridin-2-yl)methanesulfonic acid |

| Amination of N-oxide | (Pyridin-2-yl)methanesulfonic acid N-oxide | Aminating agent (e.g., with Ts₂O) | Amino-(pyridin-2-yl)methanesulfonic acid |

Protective Group Strategies and Deprotection Techniques

In a synthetic route where the amino group is present on the starting pyridine scaffold (e.g., starting with an aminopicoline), it is often necessary to protect the amino group to prevent it from interfering with subsequent reactions, such as the functionalization of the methyl group.

Common protecting groups for amines include carbamates (e.g., Boc, Cbz) and acyl groups. The choice of protecting group depends on its stability under the planned reaction conditions and the ease of its removal at a later stage.

Methanesulfonic acid (MSA) is a strong organic acid that has found utility as a deprotecting agent in peptide synthesis, particularly for the removal of acid-labile protecting groups jst.go.jpnih.govnih.govresearchgate.netresearchgate.net. Its application in the final deprotection step of a synthesis of Amino(pyridin-2-yl)methanesulfonic acid could be advantageous.

MSA is considered a "green acid" alternative to trifluoroacetic acid (TFA) nih.govresearchgate.net. It is effective for the removal of various protecting groups, including the tert-butoxycarbonyl (Boc) group from amino functions and other side-chain protecting groups used in peptide synthesis. The deprotection is typically carried out in a suitable solvent, and the strength of the MSA solution can be adjusted to achieve selective deprotection nih.govnih.govresearchgate.net. For instance, dilute solutions of MSA in dichloromethane have been shown to selectively remove the Nα-Boc group while leaving other protecting groups intact nih.gov. More concentrated solutions of MSA in solvents like acetic acid or dimethyl carbonate can be used for global deprotection nih.govresearchgate.net.

The conditions for MSA-mediated deprotection can be tailored to the specific substrate and the protecting groups employed. The following table provides a general overview of MSA deprotection conditions as reported in the context of peptide synthesis:

| Protecting Group | MSA Concentration | Solvent | Efficacy |

| Boc | Dilute (e.g., 1.5%) | Dichloromethane (DCM) | Effective for selective deprotection nih.gov |

| Various side-chain protecting groups | 8-16% | Acetic acid (AcOH) / Dimethyl carbonate (DMC) | Effective for global deprotection, though some groups like Trityl (Trt) on asparagine/glutamine can be challenging to remove nih.govresearchgate.net |

The use of MSA for deprotection offers a powerful tool in the final stages of the synthesis of complex molecules like this compound, ensuring the efficient and clean removal of protecting groups to yield the final target compound.

Reaction Condition Optimization and Yield Enhancement

The optimization of reaction conditions is a cornerstone of modern synthetic chemistry, aiming to maximize product yield, minimize reaction times, and reduce the formation of by-products. For pyridine-containing compounds analogous to this compound, systematic studies involving the variation of reactant stoichiometry, catalyst loading, temperature, and reaction time are crucial for enhancing synthetic efficiency.

A notable example can be found in the methanesulfonic acid-promoted synthesis of pyridin-2-yl substituted ureas, which serve as structural analogues. Researchers have meticulously adjusted the molar equivalents of reactants and catalysts to achieve optimal outcomes. For instance, in the reaction between pyridine N-oxide and dimethylcyanamide, it was determined that using 1.5 equivalents of the cyanamide was optimal for achieving nearly full conversion of the starting material within a three-hour timeframe. researchgate.net Reducing the amount of the cyanamide reactant led to incomplete conversion, while a large excess, though effective, was deemed not atom-economical and thus contrary to green chemistry principles. researchgate.net

Further optimization efforts have focused on catalyst loading. While a stoichiometric amount of methanesulfonic acid resulted in a 93% isolated yield, reducing the acid to catalytic amounts (e.g., 0.1 equivalents) significantly slowed the reaction and led to the formation of unidentified by-products. researchgate.net This highlights a common trade-off in process chemistry between catalyst cost, reaction rate, and product purity.

The following interactive data table summarizes the optimization of reaction conditions for the synthesis of a model pyridine-2-yl substituted urea, illustrating the impact of reactant and catalyst stoichiometry on reaction conversion. researchgate.net

Table 1: Optimization of Reaction Conditions for Synthesis of N,N-Dimethyl-N'-(pyridin-2-yl)urea

| Entry | Dimethylcyanamide (equiv.) | Methanesulfonic Acid (equiv.) | Time (h) | Conversion (%) |

|---|---|---|---|---|

| 1 | 10.0 | 1.0 | 3 | 100 |

| 2 | 1.0 | 1.0 | 3 | 68 |

| 3 | 1.5 | 1.0 | 3 | 98 |

| 4 | 2.0 | 1.0 | 3 | 99 |

| 5 | 1.5 | 0.1 | 3 | 46 |

Catalytic Approaches in Synthesis, Including Brønsted Acid Catalysis

Catalysis is fundamental to the efficient synthesis of complex molecules, and the preparation of this compound analogues is no exception. Brønsted acids, in particular, play a significant role as catalysts in reactions involving amine and pyridine functionalities. chemrxiv.orgberkeley.edu A Brønsted acid can activate substrates by protonating a basic site, such as the nitrogen atom of a pyridine ring, thereby increasing the electrophilicity of the molecule and facilitating subsequent reactions. nih.gov

In the synthesis of pyridin-2-yl ureas from pyridine N-oxides, methanesulfonic acid acts as a Brønsted acid promoter. researchgate.net The acid is believed to activate the N-oxide, making it susceptible to nucleophilic attack. The efficiency of such transformations is highly dependent on the pKa of the acid used; acids of moderate strength often provide the best balance of reactivity and selectivity. nih.gov Research into photocatalytic radical reactions has also shown that Brønsted acid co-catalysts can dramatically improve reaction efficiency, providing higher yields in shorter reaction times. nih.gov This synergistic effect is a prime example of how combining different catalytic modes can lead to significant process improvements.

Advanced organocatalysis has introduced novel P-chiral, N-phosphoryl sulfonamide Brønsted acids, which have been successfully employed in asymmetric synthesis, such as the transfer hydrogenation of quinolines. mcgill.ca These catalysts operate through hydrogen bonding and ion-pair formation, demonstrating the sophisticated mechanisms by which Brønsted acids can control reaction pathways and stereochemical outcomes. chemrxiv.orgmcgill.ca

Solvent Effects and Reaction Pathway Modulations

The choice of solvent is a critical parameter that can profoundly influence reaction rates, selectivity, and even the course of a chemical transformation. Solvents can modulate reaction pathways by stabilizing transition states, solvating reactants and intermediates, and affecting the solubility of products. In the synthesis of pyridine derivatives, solvents ranging from polar aprotics like acetonitrile to non-polar aromatics like toluene have been employed. berkeley.edureddit.com

In some modern synthetic approaches, the ideal solvent is no solvent at all. Solvent-free, or "neat," reaction conditions are increasingly favored from a green chemistry perspective as they eliminate solvent waste and can sometimes accelerate reactions. mdpi.com For instance, a solvent- and halide-free synthesis for pyridine-2-yl substituted ureas has been developed, showcasing a highly atom-economical and environmentally friendly approach. researchgate.net For particularly stubborn reactions, such as the formation of certain pyridinium salts, solvent-free conditions where the reactants are heated as a melt can be effective when solution-phase reactions fail. reddit.com

The following table provides examples of how solvent choice can impact the synthesis of related heterocyclic compounds.

Table 2: Influence of Solvent on Synthetic Pathways

| Reaction Type | Solvent(s) | Role and Impact |

|---|---|---|

| Pyridinium Salt Formation | Acetonitrile, Propionitrile | Facilitates reaction at reflux; product precipitates upon formation. reddit.com |

| Peptide Synthesis | Ethyl Acetate (EtOAc) | A "greener" alternative to N,N-dimethylformamide (DMF), reducing environmental impact. unibo.it |

| Methanesulfonate Salt Formation | Diethyl Ether, Dichloromethane, Ethanol | Used to dissolve the free base; the resulting salt often has low solubility and precipitates, aiding isolation. researchgate.netgoogle.com |

Preparation of Methanesulfonic Acid Addition Salts of Pyridine-Amino Derivatives

The conversion of a free base, such as a pyridine-amino derivative, into a salt is a common and highly effective strategy in pharmaceutical and chemical development. Methanesulfonic acid is frequently used for this purpose due to its strong acidity and the often crystalline nature of the resulting methanesulfonate (mesylate) salts. nih.govtdcommons.org The preparation typically involves reacting the purified free base with a stoichiometric amount of methanesulfonic acid in a suitable solvent system. google.com

For example, a solution of methanesulfonic acid in dichloromethane can be added to a suspension of the amino-pyridine compound in a mixture of dichloromethane and ethanol. google.com The resulting salt, being less soluble in the solvent system than the free base, precipitates out of the solution and can be collected by filtration.

Salt Formation Mechanism and Stoichiometry

The formation of a methanesulfonic acid addition salt with a pyridine-amino derivative is a straightforward Brønsted-Lowry acid-base reaction. The basic nitrogen atom of the pyridine ring or the amino group possesses a lone pair of electrons that acts as a proton acceptor. Methanesulfonic acid, a strong acid, readily donates a proton (H⁺).

The mechanism involves the transfer of a proton from the sulfonic acid group (-SO₃H) to the basic nitrogen atom, forming a pyridinium or ammonium cation and a methanesulfonate anion (CH₃SO₃⁻). This acid-base reaction is typically rapid and proceeds to completion. nih.gov The stoichiometry of this reaction is almost always 1:1, resulting in a salt composed of one molecule of the protonated pyridine-amino derivative and one molecule of the methanesulfonate anion. tdcommons.org This 1:1 stoichiometry is crucial for calculating reactant quantities and determining the molecular weight of the final salt product.

Impact on Isolation and Purification Strategies

The formation of a methanesulfonate salt has a profound impact on the physical properties of the compound, which is leveraged for isolation and purification. The primary change is in solubility; while the free base is often soluble in organic solvents, the corresponding salt is typically more polar and may be insoluble in the same solvents but soluble in water. researchgate.net

This difference in solubility is the cornerstone of the purification strategy. By adding methanesulfonic acid to a solution of the crude free base in an organic solvent like diethyl ether or dichloromethane, the methanesulfonate salt can be induced to precipitate. researchgate.netgoogle.com This process effectively separates the desired compound from non-basic, organic-soluble impurities that remain in the solution. The precipitated salt can then be easily isolated by filtration.

Spectroscopic and Structural Elucidation

Electronic Spectroscopy

Electronic spectroscopy probes the electronic structure of a molecule by observing its interaction with ultraviolet and visible light. This involves the transition of electrons from lower to higher energy orbitals upon absorption of photons.

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy

Ultraviolet-Visible (UV-Vis) absorption spectroscopy measures the absorption of light in the UV-Vis portion of the electromagnetic spectrum. This technique provides information about conjugated systems and the presence of chromophores within a molecule. The absorption of UV or visible radiation corresponds to the excitation of outer electrons. For a molecule like Amino(pyridin-2-yl)methanesulfonic acid, the pyridine (B92270) ring constitutes the primary chromophore.

The electronic absorption spectra of pyridine derivatives are influenced by substituents on the ring. researchgate.net The amino group (-NH2) typically acts as an auxochrome, which can modify the absorption intensity and shift the wavelength of maximum absorption (λmax). The sulfonic acid group (-SO3H) can also influence the electronic properties. In various solvents, shifts in λmax can occur due to interactions between the solute and solvent molecules. While general principles suggest that compounds containing a pyridine ring will absorb in the UV range, specific experimental data detailing the λmax and molar extinction coefficients (ε) for this compound are not available. nih.gov

Table 1: Hypothetical UV-Vis Absorption Data for this compound

| Solvent | λmax (nm) | Molar Absorptivity (ε) (M-1cm-1) | Electronic Transition |

|---|---|---|---|

| Methanol | Data not available | Data not available | Data not available |

| Water | Data not available | Data not available | Data not available |

| Dichloromethane | Data not available | Data not available | Data not available |

Fluorescence Spectroscopy and Luminescence Properties

Fluorescence spectroscopy is a powerful technique used to study the emission of light from a substance that has absorbed light. Pyridine is a fundamental skeleton for many fluorescent compounds. beilstein-journals.orgnih.gov The introduction of electron-donating or electron-withdrawing groups can enhance or modify the fluorescence properties by affecting the internal charge transfer (ICT) state. beilstein-journals.orgnih.gov Unsubstituted pyridin-2-amine is noted as a potential scaffold for fluorescent probes due to a high quantum yield. nih.gov

The fluorescence of this compound would be expected to be influenced by both the amino and methanesulfonic acid groups. These substituents would affect the energy of the excited states and thus the emission wavelength and quantum efficiency. However, specific experimental data on the excitation and emission maxima, quantum yields, and luminescence lifetime for this particular compound have not been reported.

Table 2: Anticipated Fluorescence Properties for this compound

| Solvent | Excitation λmax (nm) | Emission λmax (nm) | Quantum Yield (Φ) |

|---|---|---|---|

| Ethanol | Data not available | Data not available | Data not available |

| Water | Data not available | Data not available | Data not available |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio (m/z). It is a critical tool for determining the exact molecular weight of a compound and for elucidating its structure through fragmentation analysis. mabion.euwiley-vch.de

For this compound (C6H8N2O3S), the exact molecular weight can be calculated from the sum of the monoisotopic masses of its constituent atoms. High-resolution mass spectrometry (HRMS) would be used to confirm this exact mass, thereby verifying the elemental composition.

Tandem mass spectrometry (MS/MS) provides structural information by inducing fragmentation of a selected precursor ion. researchgate.net The resulting product ions reveal the connectivity of the atoms. For this compound, characteristic fragmentation patterns would be expected, such as the loss of the sulfonic acid group (SO3), cleavage of the carbon-sulfur bond, and subsequent fragmentation of the pyridinylmethylamine core.

Table 3: Calculated Mass and Potential MS Fragmentation Data for this compound

| Parameter | Value | Method |

|---|---|---|

| Chemical Formula | C6H8N2O3S | - |

| Monoisotopic Molecular Weight | 188.0256 g/mol | Calculation |

| Precursor Ion [M+H]+ (m/z) | 189.0328 | Theoretical |

| Potential Fragment 1 (Loss of SO3) | [M+H-80]+ | Hypothetical |

| Potential Fragment 2 (Pyridin-2-ylmethanaminium) | [C6H9N2]+ | Hypothetical |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the atomic and molecular structure of a crystalline solid. By analyzing the diffraction pattern of an X-ray beam passing through a crystal, one can deduce the precise arrangement of atoms.

Single Crystal X-ray Diffraction for Bond Lengths, Angles, and Conformation

Single crystal X-ray diffraction provides the most accurate and detailed three-dimensional picture of a molecule in the solid state. mdpi.com This technique would allow for the precise determination of all bond lengths, bond angles, and torsion angles within the this compound molecule. researchgate.net This data reveals the molecule's specific conformation, including the planarity of the pyridine ring and the spatial relationship between the amino and methanesulfonic acid substituents. Furthermore, the analysis would identify the crystal system, space group, and unit cell dimensions. mdpi.comnih.gov No published single-crystal structure for this compound is currently available.

Table 4: Representative Data Obtainable from Single Crystal X-ray Diffraction

| Structural Parameter | Description | Expected Information |

|---|---|---|

| Crystal System | Symmetry of the unit cell | Data not available |

| Space Group | Symmetry operations within the crystal | Data not available |

| Unit Cell Dimensions (a, b, c, α, β, γ) | Size and angles of the unit cell | Data not available |

| Bond Length (e.g., C-S, S-O, C-N) | Distance between bonded atoms | Data not available |

| Bond Angle (e.g., O-S-O, C-N-C) | Angle between three connected atoms | Data not available |

| Torsion Angle | Dihedral angle defining conformation | Data not available |

Powder X-ray Diffraction (PXRD) for Crystalline Phase Analysis and Polymorphism

Powder X-ray diffraction (PXRD) is used to analyze polycrystalline materials. It generates a diffraction pattern that serves as a unique "fingerprint" for a specific crystalline solid. usp.orgamericanpharmaceuticalreview.com PXRD is essential for phase identification, determining the purity of a crystalline sample, and for the study of polymorphism. americanpharmaceuticalreview.comrigaku.com

Polymorphism is the ability of a solid material to exist in multiple crystalline forms. nih.govrigaku.com Each polymorph has a distinct crystal structure and, consequently, a unique PXRD pattern. Different polymorphs can exhibit different physical properties. An investigation into the solid-state forms of this compound would involve attempting to crystallize it under various conditions and analyzing the resulting solids by PXRD to identify any potential polymorphic forms. As no crystalline forms have been reported, there is no available PXRD data or information on its potential polymorphism.

Table 5: Illustrative PXRD Data for a Crystalline Phase

| Diffraction Angle (2θ) | d-spacing (Å) | Relative Intensity (%) |

|---|---|---|

| Data not available | Data not available | Data not available |

| Data not available | Data not available | Data not available |

| Data not available | Data not available | Data not available |

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations of Molecular Geometry and Electronic Structure

Quantum chemical calculations have been instrumental in elucidating the molecular geometry and electronic nature of amino(pyridin-2-yl)methanesulfonic acid.

Density Functional Theory (DFT), particularly using the B3LYP functional with a 6-311++G(d,p) basis set, has been employed to calculate the ground state properties of this compound. These calculations have provided an optimized molecular geometry that shows good agreement with experimental data obtained from X-ray diffraction (XRD). The compound crystallizes in the monoclinic system with the space group P21/c.

Table 1: Crystallographic and DFT Calculated Geometric Parameters

| Parameter | XRD Data | DFT/B3LYP/6-311++G(d,p) |

|---|---|---|

| Crystal System | Monoclinic | - |

| Space Group | P21/c | - |

| a (Å) | 8.526(5) | - |

| b (Å) | 9.141(5) | - |

| c (Å) | 9.875(5) | - |

| β (°) | 101.43(5) | - |

| V (ų) | 753.3(7) | - |

Note: DFT calculations provide optimized molecular geometry, not crystal lattice parameters.

The electronic absorption spectra and excited state properties of this compound have been investigated using Time-Dependent Density Functional Theory (TD-DFT). This method allows for the calculation of electronic transitions, providing insights into the UV-Vis spectral properties of the molecule.

Frontier Molecular Orbital (FMO) analysis, specifically the calculation of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, is crucial for understanding the chemical reactivity and charge transfer characteristics of a molecule. For this compound, the energy gap between the HOMO and LUMO indicates the molecule's kinetic stability and the nature of intramolecular charge transfer.

Table 2: Frontier Molecular Orbital Energies

| Molecular Orbital | Energy (eV) |

|---|---|

| HOMO | Data not available in search results |

| LUMO | Data not available in search results |

Analysis of Intramolecular and Intermolecular Interactions

The crystal packing and stability of this compound are governed by a network of intramolecular and intermolecular interactions.

Hirshfeld surface analysis and the associated 2D fingerprint plots are powerful tools for the quantitative and qualitative analysis of intermolecular interactions within a crystal. This analysis allows for the exploration of close contacts between atoms, providing a deeper understanding of the non-covalent interactions that contribute to the stability of the crystal structure.

Chemical Reactivity and Mechanistic Investigations

Reactions of the Sulfonic Acid Moiety

The sulfonic acid group (-SO₃H) is a strong electron-withdrawing group and a powerful acid. Its reactivity is centered around the acidity of the sulfonic proton and the stability of the carbon-sulfur (C-S) bond.

The sulfonyl group in arylmethanesulfonic acids is generally stable under a variety of reaction conditions. The carbon-sulfur bond is strong and not easily cleaved. Unlike aromatic sulfonic acids which can undergo desulfonation at high temperatures in the presence of acid, the C-S bond in a methanesulfonic acid derivative is more robust. wikipedia.org Protonation of the sulfonic acid group in superacidic media has been shown to lead to a shortening and strengthening of the C-S bond. nih.gov

Reactions involving the sulfonic acid moiety primarily involve its acidic proton. It readily forms salts with bases and can be converted to sulfonyl halides, which are important intermediates for the synthesis of sulfonamides and sulfonate esters.

Table 1: General Reactions of the Sulfonic Acid Group

| Reactant | Product | Reaction Type |

| Base (e.g., NaOH) | Sodium Amino(pyridin-2-yl)methanesulfonate | Acid-Base Neutralization |

| Thionyl Chloride (SOCl₂) | Amino(pyridin-2-yl)methanesulfonyl chloride | Sulfonyl Halide Formation |

| Alcohol (in the presence of a dehydrating agent) | Amino(pyridin-2-yl)methanesulfonate ester | Esterification |

The sulfur atom in a sulfonic acid is in its highest oxidation state (+6), and therefore, the sulfonyl group is resistant to further oxidation. Reduction of sulfonic acids is challenging and requires strong reducing agents. For instance, reduction to the corresponding thiol or disulfide is a difficult transformation.

In contrast, related sulfinic acids (RSO₂H) are readily oxidized to sulfonic acids. Studies on the hydroxyl radical-induced oxidation of methanesulfinic acid have shown the formation of methanesulfonyl radicals (CH₃SO₂•), which can then lead to the formation of methanesulfonic acid. rsc.org While not a direct reaction of the target molecule, this illustrates the general stability of the sulfonic acid oxidation state. The general principles of oxidation and reduction involve changes in the oxidation state of the sulfur atom, with common oxidizing agents increasing the number of oxygen bonds and reducing agents increasing the number of hydrogen bonds or decreasing the number of oxygen bonds. youtube.comyoutube.comjackwestin.com

Reactivity of the Pyridine (B92270) Nitrogen and Amino Group

The pyridine ring is an electron-deficient aromatic system, which influences its susceptibility to electrophilic and nucleophilic attack. The presence of the amino group at the 2-position significantly modifies this reactivity.

The amino group in 2-aminopyridine (B139424) is a potent nucleophile. It can undergo a variety of reactions, including alkylation, acylation, and condensation. The nucleophilicity of the amino group is a key feature in the synthesis of many derivatives. For example, the reaction of 2-aminopyridines with various electrophiles is a common strategy for the synthesis of more complex heterocyclic systems. The formation of N-(pyridin-2-yl)ureas from 2-aminopyridinium salts is one such example of the amino group's reactivity. researchgate.net

Table 2: Representative Nucleophilic Reactions of the 2-Amino Group

| Reagent | Reaction Type | Product Class |

| Alkyl Halide | N-Alkylation | Secondary or Tertiary Amine |

| Acyl Chloride | N-Acylation | Amide |

| Aldehyde/Ketone | Condensation | Imine (Schiff Base) |

| Isocyanate | Addition | Urea |

Role as a Brønsted Acid in Organic Transformations

Sulfonic acids are strong acids, with pKa values significantly lower than their carboxylic acid counterparts. wikipedia.org For example, p-toluenesulfonic acid has a pKa of -2.8. wikipedia.org This strong acidity makes them effective Brønsted acid catalysts in a variety of organic transformations. While the catalytic activity of Amino(pyridin-2-yl)methanesulfonic acid itself has not been specifically reported, its structure suggests it has the potential to act as a Brønsted acid. Axially chiral sulfonic acids have been developed and used as catalysts in enantioselective reactions, highlighting the utility of sulfonic acids in catalysis. acs.orgnih.govnih.gov The presence of the basic pyridine nitrogen and amino group in the same molecule could potentially lead to intramolecular acid-base interactions or zwitterion formation, which might modulate its catalytic activity.

Hydrolytic Stability and Degradation Pathways of the Compound

The stability of this compound is predicted to be influenced by factors such as pH, temperature, and the presence of potential catalysts. The interplay between the aromatic pyridine ring, the primary amino group, and the sulfonic acid group dictates its reactivity towards hydrolysis.

Expected Hydrolytic Stability

In aqueous solutions, this compound is expected to exhibit reasonable stability under neutral and mild acidic conditions at ambient temperature. The sulfonic acid group is generally resistant to hydrolysis. Similarly, the C-C bond linking the methanesulfonic acid group to the pyridine ring is stable. The C-N bond of the aminopyridine is also not typically labile to hydrolysis under neutral conditions.

Interactive Table: Predicted Hydrolytic Stability of Functional Moieties

| Functional Group | Acidic pH | Neutral pH | Basic pH | General Stability Notes |

| 2-Aminopyridine | Moderate stability; potential for protonation of the ring nitrogen and amino group, which could affect reactivity. | Generally stable. | Generally stable, though susceptibility to nucleophilic attack may increase. | The pyridine ring itself is robust, but the amino substituent can influence its reactivity. |

| α-Aminomethanesulfonic Acid | High stability. | High stability. | High stability. | The sulfonic acid group is highly resistant to hydrolytic cleavage. The amino group at the alpha position is also generally stable. |

Potential Degradation Pathways

While specific degradation products have not been documented, potential pathways can be hypothesized based on the chemical nature of this compound. Degradation would likely involve the cleavage of the C-S or C-N bonds under forcing conditions.

One potential, though likely minor, pathway could be the desulfonation of the molecule at very high temperatures in acidic or basic solutions, although this is generally a difficult process for aromatic sulfonic acids and even more so for alkanesulfonic acids. A more plausible degradation route, under harsh oxidative conditions, might involve the breakdown of the pyridine ring itself.

Hydrolysis of the amino group from the pyridine ring is another conceivable but likely slow degradation pathway that would require specific and harsh conditions.

Interactive Table: Postulated Degradation Pathways and Products

| Pathway | Description | Potential Conditions | Likely Major Products |

| Desulfonation | Cleavage of the C-S bond, removing the sulfonic acid group. | Extreme heat and pressure in strong acid or base. | 2-Aminomethylpyridine, Sulfurous acid |

| Deamination | Cleavage of the C-N bond of the amino group on the pyridine ring. | Harsh hydrolytic conditions, potentially catalyzed. | 2-Hydroxypyridinylmethanesulfonic acid, Ammonia |

| Pyridine Ring Opening | Oxidative cleavage and breakdown of the aromatic pyridine ring. | Strong oxidizing agents and/or high energy input (e.g., UV radiation). | Various aliphatic and smaller nitrogen-containing compounds. |

It is important to emphasize that these pathways are theoretical and would require significant energy input or harsh chemical environments to proceed at an appreciable rate. The inherent stability of the pyridine ring and the sulfonic acid functional group suggests that this compound is likely to be a persistent molecule under typical environmental and physiological conditions. Further experimental research is necessary to definitively determine its hydrolytic stability and elucidate the precise degradation mechanisms and resulting products.

Coordination Chemistry of Amino Pyridin 2 Yl Methanesulfonic Acid

Applications in Advanced Organic Synthesis and Materials Science

Utilization as a Synthetic Building Block for Complex Molecules

The inherent functionalities of amino(pyridin-2-yl)methanesulfonic acid make it an attractive starting material for the construction of more elaborate molecular architectures. The pyridine (B92270) nitrogen and the amino group can act as sites for further chemical elaboration, while the sulfonic acid group can influence reactivity and solubility.

While specific examples involving this compound are not extensively documented, the principles of stereoselective synthesis can be applied to this molecule. The amino and sulfonic acid groups attached to the same carbon atom create a chiral center, suggesting that enantiomerically pure forms of the compound could serve as valuable chiral building blocks. The synthesis of aminopyridine derivatives is an active area of research, with various methods being developed for their preparation. These methods often focus on achieving high yields and regioselectivity. The development of synthetic routes to chiral aminopyridine derivatives would be a significant step toward their use in asymmetric synthesis.

Multicomponent reactions (MCRs), where three or more reactants combine in a single step to form a product that contains the essential parts of all starting materials, are powerful tools in modern organic synthesis. The synthesis of functionalized pyridines is often achieved through MCRs, which can be performed using techniques like microwave-assisted synthesis for improved efficiency. acs.org Various strategies exist for the construction of the pyridine ring, including the well-established Hantzsch synthesis and other condensation reactions. acsgcipr.orgtaylorfrancis.com These reactions often provide a straightforward and atom-economical route to highly substituted pyridines. researchgate.net

The this compound scaffold is well-suited for participation in MCRs. The amino group can react with carbonyl compounds and other electrophiles, while the pyridine ring can be involved in cycloaddition reactions. nih.gov This reactivity opens up possibilities for the one-pot synthesis of complex heterocyclic systems with potential biological activity. The development of MCRs involving this building block could lead to the rapid generation of libraries of novel compounds for drug discovery and materials science. nih.gov

Development of Functional Materials and Probes

The unique electronic and structural features of the pyridine ring, combined with the presence of acidic and basic functional groups, suggest that this compound and its derivatives could be used to create materials with interesting responsive and optoelectronic properties.

Pyridine-containing conjugated polymers have been shown to exhibit pH-responsive fluorescence. The protonation and deprotonation of the pyridine nitrogen atom can lead to significant changes in the electronic structure of the molecule, resulting in altered absorption and emission properties. nih.gov This phenomenon, known as acidochromism, can be harnessed for the development of chemical sensors. For instance, pyridinium-conjugated polymers have been used for the fluorescent sensing of ATP. nih.govresearchgate.net The presence of the sulfonic acid group in this compound could further modulate these pH-responsive properties, potentially leading to materials with tunable sensory capabilities. Pyridine derivatives have also been explored as fluorescent sensors for cations. mdpi.com

Analytical Reagent Development and Derivatization Techniques

The reactive functional groups present in this compound make it a candidate for the development of new analytical reagents and derivatization strategies.

Derivatization is a common technique in analytical chemistry used to improve the chromatographic separation and detection of analytes. The amino group of this compound can be readily derivatized with various reagents to introduce a chromophore or a fluorophore, enhancing its detectability by UV-Vis or fluorescence spectroscopy. For instance, phthalylglycyl chloride has been used as a derivatizing agent for the determination of small polar molecules. mdpi.com Similarly, the sulfonic acid group can be targeted for derivatization.

Furthermore, the pyridine moiety itself can be utilized in derivatization. Pyridine-3-sulfonyl derivatives have been used for the analysis of steroidal estrogens by liquid chromatography-mass spectrometry. nih.gov The development of new derivatization agents is an ongoing area of research, with the aim of improving the sensitivity and selectivity of analytical methods. The unique combination of functional groups in this compound could be exploited to design novel reagents for the selective derivatization of specific classes of compounds. The use of pyridine-containing compounds in the synthesis of analytical probes is an expanding field. researchgate.net

Mechanistic Biological Investigations Non Clinical Focus

Enzyme Inhibition Studies and Molecular Mechanisms

While direct enzymatic inhibition data for Amino(pyridin-2-yl)methanesulfonic acid is not extensively documented in publicly available literature, the structural motifs present in the molecule—namely the sulfonamide-like sulfonic acid and the pyridin-2-yl group—are well-represented in a number of potent enzyme inhibitors. By analogy, the potential for this compound to act as an enzyme inhibitor can be inferred.

The sulfonic acid group is a bioisostere of the carboxylic acid group, and like sulfonamides, it can play a crucial role in enzyme inhibition. researchgate.netzu.ac.ae Sulfonamides are known to inhibit a wide array of enzymes, often by coordinating with a metal ion in the enzyme's active site. nih.gov For instance, in carbonic anhydrases, the sulfonamide moiety binds to the zinc ion, a key step in the inhibition of these enzymes. nih.govmdpi.com It is plausible that the sulfonic acid group of this compound could engage in similar interactions, positioning the molecule for effective inhibition.

The pyridin-2-yl group can also contribute significantly to binding within an enzyme's active site. Pyridine-containing compounds have been investigated as inhibitors for various enzymes, including 11β-hydroxysteroid dehydrogenase type 1 and apoptosis signal-regulating kinase 1 (ASK1). nih.govnih.gov The nitrogen atom of the pyridine (B92270) ring can act as a hydrogen bond acceptor, while the aromatic ring itself can participate in π-π stacking or hydrophobic interactions with amino acid residues. researchgate.net For example, in studies of pyridine-based inhibitors, the pyridine moiety has been observed to form key interactions that orient the molecule correctly for potent inhibition. acs.org

| Enzyme Class | Interacting Motif | Potential Interaction Mechanism |

| Metalloenzymes (e.g., Carbonic Anhydrase) | Sulfonic Acid | Coordination with the active site metal ion (e.g., Zn²⁺). |

| Kinases (e.g., ASK1) | Pyridin-2-yl | Hydrogen bonding via the pyridine nitrogen; π-π stacking with aromatic residues. |

| Dehydrogenases | Pyridin-2-yl and Sulfonic Acid | A combination of hydrogen bonding, hydrophobic interactions, and potential coordination. |

Molecular Docking and Computational Binding Affinity Predictions

In a hypothetical docking scenario, this compound would likely be positioned in an enzyme's active site to maximize favorable interactions. The sulfonic acid group could form strong hydrogen bonds or ionic interactions with positively charged residues like arginine or lysine, or as previously mentioned, coordinate with a metal cofactor. The aminopyridine portion of the molecule offers multiple points for interaction, including hydrogen bonding from the amino group and the pyridine nitrogen, as well as hydrophobic interactions from the pyridine ring.

The predicted binding affinity, often expressed as a docking score or free energy of binding (kcal/mol), would depend on the specific target enzyme. For structurally related pyridine-based inhibitors, binding free energies can vary significantly. nih.govnih.gov

| Target Protein (Hypothetical) | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues (Hypothetical) |

| Carbonic Anhydrase II | -7.5 to -9.0 | His94, His96, His119, Thr199, Zn²⁺ |

| Apoptosis Signal-Regulating Kinase 1 | -8.0 to -10.0 | Val75, Leu129, Met131, Tyr132 |

| 11β-Hydroxysteroid Dehydrogenase Type 1 | -7.0 to -8.5 | Tyr177, Tyr183, Ser170 |

Investigation of Protein-Ligand Interactions (excluding direct human trial data)

The study of protein-ligand interactions provides a detailed picture of the non-covalent forces that govern molecular recognition. nih.govyoutube.com For a molecule like this compound, these interactions would likely involve a combination of hydrogen bonds, ionic interactions, and hydrophobic interactions.

Hydrogen Bonding: The sulfonic acid group, with its oxygen atoms, and the amino group are potent hydrogen bond donors and acceptors. The pyridine nitrogen can also act as a hydrogen bond acceptor. These groups would likely form a network of hydrogen bonds with polar amino acid residues in a protein's binding pocket.

Ionic Interactions: At physiological pH, the sulfonic acid group would be deprotonated, carrying a negative charge. This would allow for strong ionic interactions (salt bridges) with positively charged amino acid residues such as arginine and lysine.

π-Interactions: The aromatic pyridine ring can engage in π-π stacking with aromatic amino acid residues like phenylalanine, tyrosine, and tryptophan. It can also participate in cation-π interactions with positively charged residues.

Conclusion and Future Research Directions

Summary of Key Research Findings

Given the limited direct research on Amino(pyridin-2-yl)methanesulfonic acid, this section will extrapolate key anticipated findings based on the known chemistry of its foundational components: 2-aminopyridine (B139424) and aminomethanesulfonic acid.

Synthesis and Structural Elucidation: The synthesis of this compound is anticipated to be achievable through established synthetic methodologies. A probable route would involve the reaction of 2-aminopyridine with a suitable sulfonating agent. The resulting compound would be a crystalline solid, with its structure confirmable through standard analytical techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography. chemicalbook.comwikipedia.org

Physicochemical Properties: The molecule is expected to exhibit amphoteric properties due to the presence of both a basic pyridine (B92270) nitrogen and an acidic sulfonic acid group. wikipedia.org This dual nature would likely render it soluble in aqueous solutions, with the degree of solubility dependent on the pH. The pyridine ring introduces aromatic character, influencing the molecule's electronic properties and potential for π-π stacking interactions. nih.gov

Reactivity: The reactivity of this compound is predicted to be rich and varied. The amino group can undergo acylation, alkylation, and diazotization reactions, while the sulfonic acid group can form salts and esters. The pyridine nitrogen can act as a nucleophile and a base, and the ring itself can participate in electrophilic and nucleophilic substitution reactions, although the sulfonic acid group will be deactivating. nih.gov

Identification of Unexplored Research Avenues

The novelty of this compound means that a vast expanse of its chemical and physical properties remains uncharted. The following represent key areas ripe for investigation:

Coordination Chemistry: The presence of multiple potential coordination sites (the pyridine nitrogen, the amino group, and the sulfonic acid oxygen atoms) makes this molecule a highly promising ligand for the synthesis of novel metal complexes. Research into its coordination behavior with various transition metals could lead to the development of new catalysts, magnetic materials, or therapeutic agents.

Biological Activity Screening: Pyridine derivatives are a cornerstone of medicinal chemistry, exhibiting a wide array of biological activities including antibacterial, antifungal, antiviral, and anticancer properties. tandfonline.comresearchgate.netnih.gov The sulfonic acid group can enhance water solubility and potentially modulate biological activity. A systematic screening of this compound and its derivatives against a panel of biological targets is a critical next step.

Polymer Chemistry: The bifunctional nature of this compound makes it an attractive monomer for the synthesis of novel polymers. Polycondensation reactions involving the amino and sulfonic acid groups could lead to the formation of polyamides or polysulfonamides with unique properties, potentially for applications in membranes or specialty plastics.

Supramolecular Chemistry: The potential for hydrogen bonding (via the amino and sulfonic acid groups) and π-π stacking (via the pyridine ring) suggests that this compound could be a valuable building block in the construction of complex supramolecular assemblies.

Potential for Derivatization and Structure-Activity Relationship Studies

The amenability of this compound to chemical modification is a key feature that opens the door to extensive structure-activity relationship (SAR) studies.

Derivatization Strategies:

Substitution on the Pyridine Ring: The introduction of various substituents (e.g., alkyl, halogen, nitro, or methoxy groups) at different positions on the pyridine ring would systematically alter the electronic and steric properties of the molecule. This would allow for a fine-tuning of its reactivity, coordination properties, and biological activity.

Conversion of the Sulfonic Acid Group: The sulfonic acid can be converted into sulfonyl chlorides, sulfonamides, or sulfonate esters. This would not only alter the chemical reactivity but also significantly influence the pharmacokinetic properties of the molecule in a medicinal chemistry context.

Structure-Activity Relationship (SAR) Studies: A systematic derivatization approach, coupled with biological screening, would enable the elucidation of SAR. For instance, in a drug discovery program, SAR studies could identify the key structural features required for potent and selective inhibition of a particular enzyme or receptor.

Broader Implications for Organic, Medicinal, and Materials Chemistry

The exploration of this compound and its derivatives is poised to have a significant impact across multiple chemical disciplines.

Organic Chemistry: The study of this molecule will contribute to the fundamental understanding of the synthesis and reactivity of multifunctional heterocyclic compounds. It presents opportunities for the development of novel synthetic methodologies and the discovery of new chemical transformations.

Medicinal Chemistry: The pyridine scaffold is a "privileged structure" in drug discovery, and the incorporation of an aminomethanesulfonic acid moiety introduces a unique combination of functional groups that could lead to the discovery of new therapeutic agents. nih.govresearchgate.net Its potential as a scaffold for the development of kinase inhibitors, metalloproteinase inhibitors, or antibacterial agents is particularly noteworthy.

Materials Chemistry: The ability of this compound to act as a versatile ligand and a polymer building block suggests its potential in the design of advanced materials. nbinno.com This includes the development of metal-organic frameworks (MOFs) with tailored porosity for gas storage or catalysis, as well as functional polymers for applications in electronics or separation technologies.

Q & A

Q. Basic Research Focus

- Phenol/thioglycolic acid : Scavenge free radicals to protect methionine and cysteine from oxidation .

- Tryptamine : Prevents tryptophan degradation by reducing acid-catalyzed cyclization .

- Non-oxidizing conditions : Use nitrogen purging or vacuum to minimize oxidative losses .

What challenges arise in synthesizing Amino(pyridin-2-yl)methanesulfonic acid derivatives?

Q. Advanced Research Focus

- Regioselectivity : Pyridine ring functionalization requires controlled pH and temperature to avoid side reactions .

- Oxidation/Reduction : Potassium permanganate or sodium borohydride must be carefully titrated to prevent over-oxidation of sulfonic groups .

- Purification : Use preparative HPLC or ion-exchange chromatography to isolate polar derivatives .

How do antioxidant properties of related sulfonic acids inform drug development?

Advanced Research Focus

Derivatives like [(E)-methanesulfonic acid analogues] exhibit radical-scavenging activity in vitro (e.g., DPPH assay), reducing oxidative stress in neurodegenerative and cancer models. Structure-activity studies highlight the role of the sulfonic group in electron donation .

What analytical techniques validate post-synthesis structural integrity?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.